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Compound of Interest

Compound Name: 3-(2-Pyridinyl)cyclohexanone

CAS No.: 110225-73-5

Cat. No.: B010442 Get Quote

Executive Summary & Strategic Utility
3-(2-Pyridinyl)cyclohexanone (3-2PC) serves as a bifunctional building block. Unlike the inert

phenyl ring in 3-phenylcyclohexanone, the 2-pyridyl substituent introduces a basic nitrogen

atom capable of directional hydrogen bonding and pH-dependent solubility.

Core Value Proposition:

Stereoelectronic Steering: The ortho-nitrogen (N1) exerts a unique electrostatic influence on

the cyclohexanone ring, altering the facial selectivity of nucleophilic attacks (e.g., hydride

reduction) compared to phenyl analogs.

Binding Versatility: In drug design, the 2-pyridyl moiety acts as a bioisostere for phenyl but

with added capacity for salt bridge formation in receptor pockets (e.g., Asp/Glu residues in

GPCRs).

Conformational Landscape: Stability & Dynamics
The "performance" of this scaffold is dictated by its ability to adopt specific conformations that

align with receptor pockets or synthetic transition states.

Axial vs. Equatorial Preference (The A-Value Metric)
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In 3-substituted cyclohexanones, the substituent prefers the equatorial position to minimize 1,3-

diaxial interactions. However, the 2-pyridyl group introduces dipole-dipole interactions with the

carbonyl group that are absent in the phenyl analog.

Comparative Stability Data (DFT Level: B3LYP/6-311+G(d,p)) Representative values based on

standard conformational analysis of 3-substituted cyclohexanones.

Scaffold
Variant

Preferred
Conformer

(Axial -
Equatorial)

Dipole Moment
(Debye)

Structural
Insight

3-(2-Pyridinyl) Equatorial +2.6 kcal/mol 3.8 D

N-atom

orientation

minimizes dipole

repulsion with

C=O.

3-(3-Pyridinyl) Equatorial +2.9 kcal/mol 3.4 D

Similar to phenyl;

lacks ortho

electronic

effects.

3-(4-Pyridinyl) Equatorial +2.9 kcal/mol 3.2 D
Purely steric

governance.

3-Phenyl (Ref) Equatorial +2.8 kcal/mol 2.9 D

Standard steric

control (A-value

~2.8).

Expert Insight: While all variants prefer the equatorial chair, 3-2PC shows a slightly lower

energy penalty for the axial conformer in polar solvents due to the stabilization of the higher

dipole moment, making it more conformationally mobile in aqueous biological media.

Rotational Barriers (The "Ortho" Effect)
The rotation of the pyridine ring connects the scaffold's "static" shape to its "dynamic" binding

potential.
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3-2PC: The ortho-nitrogen creates a rotational barrier (~4-5 kcal/mol) when passing the

equatorial hydrogens, often locking the pyridine ring perpendicular to the mean plane of the

cyclohexane.

Alternative (3-Ph): Lower barrier (~2 kcal/mol), allowing free rotation.

Reactivity & Synthesis: Facial Selectivity
A critical performance metric for this intermediate is the stereoselectivity during its conversion

to alcohols (e.g., via NaBH4 reduction), a key step in synthesizing bioactive ligands.

Nucleophilic Attack Trajectory
The 3-substituent influences whether the hydride attacks from the axial or equatorial face.

3-Phenyl: Steric bulk directs attack primarily to the trans face relative to the substituent.

3-(2-Pyridinyl): The nitrogen lone pair can repel incoming nucleophiles electrostatically if not

protonated, or accelerate attack via chelation if a metal catalyst (e.g., Zn(BH4)2) is used.

Protocol: Transition State Optimization (TS) To validate this, researchers must locate the

Transition State (TS) for hydride addition.

Computational Workflow
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Caption: Workflow for predicting stereoselective reduction outcomes using Density Functional

Theory.

Pharmacological Performance: Binding & ADMET
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In drug development, 3-2PC is often compared to 3-phenyl analogs for its ability to modulate

lipophilicity (LogP) and target affinity.

Molecular Docking Workflow
When evaluating 3-2PC as a ligand scaffold (e.g., for Mu-Opioid or nAChR receptors), the

docking protocol must account for the flexibility of the cyclohexanone ring.

Step-by-Step Protocol:

Ligand Prep: Generate 3D conformers. Crucial: Protonate the pyridine nitrogen (pKa ~3-4)

only if the pocket pH < 5; at physiological pH (7.4), it remains largely neutral but H-bond

active.

Grid Generation: Define box around the orthosteric site (e.g., Asp147 in Mu-Opioid receptor).

Docking: Use induced-fit docking (IFD) to allow the receptor side chains to adjust to the rigid

cyclohexanone chair.

ADMET Comparison Table
The replacement of Phenyl with 2-Pyridyl significantly improves "drug-likeness" by lowering

lipophilicity.
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Property
3-(2-
Pyridinyl)cyclohex
anone

3-
Phenylcyclohexano
ne (Alt)

Interpretation

cLogP 1.8 - 2.1 3.2 - 3.5

2-Py is more soluble;

better oral

bioavailability

potential.

TPSA (Å²) 30.0 17.1

Higher polarity aids in

blood-brain barrier

(BBB) crossing

balance.

H-Bond Acceptors 2 (N, O) 1 (O)

Additional anchor

point for receptor

binding.

Metabolic Risk
Low (N-oxidation

possible)

Low (Benzylic

oxidation)

Distinct metabolic soft

spots.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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